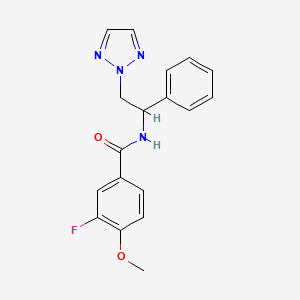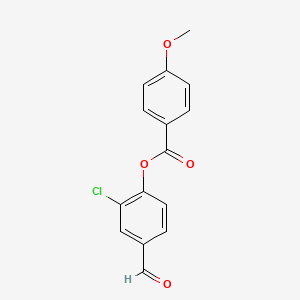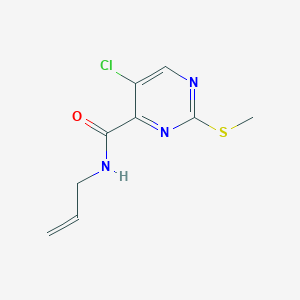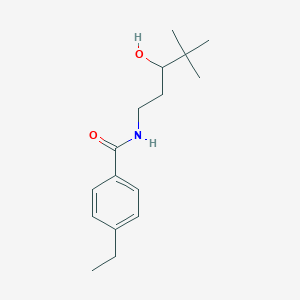![molecular formula C30H24N6S2 B2420902 3-[2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-4,5-diphenyl-1,2,4-triazole CAS No. 256949-37-8](/img/structure/B2420902.png)
3-[2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-4,5-diphenyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . These compounds are known for their wide range of biological activities, including anticancer, antimicrobial, and antifungal properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of carboxylic acid chloride with thiosemicarbazide followed by thermal cyclization . Another method involves the acyl halide reaction with lead (II) thiocyanate and hydrazine hydrate .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
1,2,4-Triazole thiols can be further functionalized by S-alkylation using different reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
A series of fused 1,2,4-triazoles with diphenylsulfone moiety, prepared through various chemical reactions, demonstrated promising antimicrobial activities against a range of pathogens. These compounds were synthesized to explore the potential of 1,2,4-triazole derivatives in combating microbial infections, showcasing the versatility of triazole compounds in medicinal chemistry applications (Gabriela Laura Almajan et al., 2010).
Corrosion Inhibition
Triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These studies reveal that triazole compounds can significantly inhibit corrosion, offering a potential application in protecting metal surfaces in industrial settings (M. Lagrenée et al., 2002).
Fungicidal Activity
The synthesis of heteroaryl triazolo and thiadiazole derivatives has shown fungicidal activity, indicating the potential of these compounds in agricultural applications to protect crops from fungal infections. These findings contribute to the ongoing search for new, effective fungicides with varied mechanisms of action (E. M. El-Telbani et al., 2007).
Nanosensors and Nanocatalysts
Triazole compounds, due to their unique chemical states and ability to form adlayers on metal surfaces, find applications in creating nanosensors and nanocatalysts. The detailed understanding of their chemical states in different conditions enables the fine-tuning of these nanodevices' properties for specific applications, such as in biomedical fields and materials science (B. Wrzosek et al., 2017).
Antioxidant Activities
Thiosemicarbazide and 1,2,4-triazolethione derivatives synthesized from 2-(ethylsulfanyl) benzohydrazide have shown significant antioxidant activities. These compounds, particularly effective in radical scavenging assays, highlight the potential therapeutic applications of triazole derivatives as antioxidants (Nafal Nazarbahjat et al., 2014).
Mécanisme D'action
Target of Action
It is known that 1,2,4-triazole derivatives have been valued in some drugs due to their wide range of biological activities . These activities include antianxiety, antimicrobial, antimycotic, anticancer, diuretic, antifungal, and many more .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
The wide range of biological activities of 1,2,4-triazoles suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
It is known that 1,2,4-triazole derivatives have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the synthesis of 1,2,4-triazole derivatives can be influenced by various factors, including the reaction temperature .
Safety and Hazards
Orientations Futures
The development of more effective and potent 1,2,4-triazole derivatives is one of the most clinical challenges in modern medicinal chemistry . Future research will likely continue to explore the synthesis of novel 1,2,4-triazole derivatives and their potential applications in various fields, particularly in medicine.
Propriétés
IUPAC Name |
3-[2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-4,5-diphenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N6S2/c1-5-13-23(14-6-1)27-31-33-29(35(27)25-17-9-3-10-18-25)37-21-22-38-30-34-32-28(24-15-7-2-8-16-24)36(30)26-19-11-4-12-20-26/h1-20H,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZXXERDWSOVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCSC4=NN=C(N4C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2420823.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2420826.png)
![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2420828.png)

![2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/no-structure.png)
![N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide](/img/structure/B2420836.png)
![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]-3-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2420837.png)



